CCL19 is primarily produced by stromal cells in lymphoid organs and is classified under the chemokine family, specifically within the CC subfamily. This classification is based on the arrangement of cysteine residues in its structure, which is characteristic of CC chemokines. CCL19, along with CCL21, is essential for the proper functioning of the immune system by mediating leukocyte trafficking to lymph nodes .
The synthesis of CCL19 can be achieved through recombinant DNA technology. Typically, this involves cloning the CCL19 gene into an expression vector, followed by transformation into host cells such as Escherichia coli or mammalian cell lines. The expressed protein is then harvested and purified using techniques such as affinity chromatography or ion-exchange chromatography.
For example, a common method involves:
CCL19 has a typical chemokine structure characterized by a three-dimensional fold that includes four conserved cysteine residues forming two disulfide bonds. Its molecular formula is with a molecular weight of approximately 12 kDa.
The structural data indicates that CCL19 exists in a monomeric form in solution but can form dimers upon binding to its receptor CCR7. This interaction is crucial for its biological activity and involves conformational changes that enhance receptor signaling .
CCL19 primarily engages in receptor-ligand interactions with CCR7, leading to various downstream signaling events. Upon binding to CCR7, it induces receptor dimerization and subsequent activation of intracellular signaling pathways such as:
These reactions are essential for mediating cellular responses such as migration, proliferation, and differentiation of immune cells.
The mechanism of action for CCL19 involves several steps:
Data from various studies indicate that CCL19 can induce rapid internalization of CCR7 after prolonged stimulation, which serves to modulate signaling intensity and duration .
CCL19 is a soluble protein with a pH stability range typically between 6.0 and 8.0. It has a high affinity for its receptor CCR7, with dissociation constants in the nanomolar range.
Key properties include:
CCL19 has significant applications in immunology research:
The high-resolution (2.1 Å) crystal structure of human CCR7 in complex with CCR7 Ligand 1 (Cmp2105) revealed an engineered receptor fused to Sialidase NanA at intracellular loop 3 (ICL3) [1] [5]. This fusion strategy overcame crystallization challenges inherent to G protein-coupled receptors (GPCRs), enabling precise mapping of the ligand-binding site. Cmp2105, a thiadiazole-dioxide antagonist, binds with a dissociation constant (Kd) of 3 nM and stabilizes CCR7 by increasing its thermal stability by 20.1°C [1] [9]. The electron density map unambiguously positioned Cmp2105 in an intracellular pocket formed by transmembrane helices TM1, TM2, TM3, TM6, TM7, and helix 8 (H8) [1] [2]. Key interactions include:
Table 1: Key Interactions in the CCR7-Cmp2105 Complex
Residue (Location) | Interaction Type | Functional Role |
---|---|---|
Arg1543.50 (TM3) | Hydrogen bonding | Stabilizes sulfonamide group of Cmp2105 |
Tyr3267.53 (TM7) | Hydrophobic packing | Anchors ligand core via π-stacking |
Leu321 (TM7-H8 turn) | Van der Waals | Contributes to binding pocket shape |
Ser1042.60 (TM2) | Hydrogen bonding | Binds thiadiazole ring |
This structural arrangement stabilizes an inactive receptor conformation, sterically occluding Gi protein and β-arrestin binding sites [1] [2].
Cmp2105 occupies a novel intracellular allosteric site distinct from orthosteric chemokine-binding domains. This pocket is located at the cytoplasmic interface of TM1, TM2, TM3, TM6, TM7, and H8, forming a solvent-inaccessible cavity with a volume of 320 Å3 [1] [8]. The pocket’s architecture features:
This site overlaps spatially with the Gi protein binding site, explaining Cmp2105’s antagonism by preventing G protein coupling [1] [8]. Structural comparisons with CCR2 and CCR9 reveal evolutionary conservation:
Table 2: Conservation of Allosteric Pocket Residues in Chemokine Receptors
Residue (CCR7) | CCR2 Homolog | CCR9 Homolog | Conservation (%) |
---|---|---|---|
Arg1543.50 | Arg1373.50 | Arg1423.50 | 100% |
Tyr3267.53 | Tyr3057.53 | Tyr3107.53 | 100% |
Leu321 (TM7-H8) | Phe300 | Leu305 | 65% |
Ser1042.60 | Ser872.60 | Ser922.60 | 100% |
The TM7-H8 turn constitutes a conserved pharmacological hotspot for chemokine receptors. In CCR7, this region (residues 318–327) contains 8 direct contacts with Cmp2105, accounting for 45% of the ligand’s binding energy [1] [7]. Key functions include:
Thiadiazole-dioxide, cyclobutene-dione, and thiazole-dioxide scaffolds optimally engage this hotspot due to their:
Traditional T4 lysozyme fusions failed to yield CCR7 crystals due to insufficient stability and crystal contacts [1] [9]. To overcome this, 17 soluble proteins were screened as fusion partners, with Sialidase NanA (52.8 kDa) emerging as optimal. Key advantages include:
Alternative fusion proteins (BRIL, rubredoxin) produced crystals but with lower resolution (>3.5 Å). The NanA fusion preserved native CCR7 pharmacology, as confirmed by:
Table 3: Fusion Protein Performance for CCR7 Crystallization
Fusion Partner | Size (kDa) | Resolution (Å) | Success Metrics |
---|---|---|---|
Sialidase NanA | 52.8 | 2.1 | High-resolution map, low Rfree |
T4 Lysozyme | 18.0 | >4.0 | Poor diffraction, no crystals |
Rubredoxin | 6.0 | 3.5 | Moderate resolution, high mosaicity |
BRIL | 12.0 | 3.2 | Moderate resolution, usable maps |
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